molecular formula C16H21BN2O2 B6357743 1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole, 95% CAS No. 1534350-44-1

1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole, 95%

Cat. No. B6357743
CAS RN: 1534350-44-1
M. Wt: 284.2 g/mol
InChI Key: NFQHYUUFABBBAI-UHFFFAOYSA-N
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Description

1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole is a chemical compound with the molecular formula C10H17BN2O2 . It is a solid substance that appears as a white to light yellow powder or crystal .


Molecular Structure Analysis

The molecular weight of this compound is 208.07 . The compound includes a pyrazole ring, which is a five-membered heterocyclic compound, and a boronic acid derivative, which is a compound containing a boron atom .

It has a melting point range of 60.0 to 64.0 °C .

Scientific Research Applications

Organic Synthesis: Suzuki-Miyaura Cross-Coupling

This compound is frequently utilized in the Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides or triflates using a palladium catalyst . This reaction is pivotal in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and organic materials.

Safety and Hazards

The compound is known to cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection. If it comes in contact with the skin, it should be washed off with plenty of water. If eye irritation persists, medical advice or attention should be sought .

properties

IUPAC Name

1-methyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)14-8-6-7-12(9-14)13-10-18-19(5)11-13/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQHYUUFABBBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole

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